

Physical and chemical properties of 2,3-Dimethylthiophene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

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An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1] [2] Among these, **2,3-Dimethylthiophene** (CAS No. 632-16-6) serves as a critical building block in organic synthesis.[3] Its unique substitution pattern—with methyl groups on adjacent carbons of the thiophene ring—imparts specific reactivity and physical characteristics that are essential for synthetic chemists to understand. This guide offers a comprehensive overview of the physical and chemical properties of **2,3-Dimethylthiophene**, providing field-proven insights into its handling, reactivity, and application, particularly in the context of drug discovery and materials science.

Molecular and Physicochemical Properties

2,3-Dimethylthiophene is a colorless to pale yellow liquid with a characteristic strong odor.[3] The presence of the sulfur heteroatom and the two methyl groups defines its molecular structure and resulting physicochemical properties. Understanding these core properties is the first step in its effective application in the laboratory.

The molecular formula is C₆H₈S, with a molecular weight of approximately 112.19 g/mol .[\[4\]](#)[\[5\]](#)[\[6\]](#) This structural information is the foundation for all its chemical behaviors.

Data Presentation: Core Physicochemical Properties

For ease of reference and comparison, the key quantitative properties of **2,3-Dimethylthiophene** are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and safety considerations.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ S	[3] [4] [5] [6]
Molecular Weight	112.19 g/mol	[4] [5] [6] [7]
Appearance	Colorless to pale yellow liquid	[3] [4]
Melting Point	-49 °C	[6] [7] [8] [9]
Boiling Point	138-142 °C @ 760 mmHg	[4] [5] [6] [7]
Density	~1.002 - 1.006 g/cm ³ at 20°C	[7] [9] [10]
Flash Point	22.78 - 26 °C (73 - 79 °F)	[4] [5] [10]
Refractive Index	~1.517 - 1.521 at 20°C	[7] [10] [11]
Solubility	Insoluble in water; Soluble in alcohol	[3] [4] [5] [7]
Vapor Pressure	~6.4 mmHg @ 25 °C	[4] [7]
CAS Number	632-16-6	[3] [5] [6] [7]

Spectroscopic Profile

Characterization of **2,3-Dimethylthiophene** is routinely achieved through standard spectroscopic methods. The resulting spectra provide a unique fingerprint for identity and purity confirmation.

- **Mass Spectrometry (MS):** In electron ionization mass spectrometry, **2,3-Dimethylthiophene** typically shows a prominent molecular ion peak (M⁺) at m/z 112, corresponding to its

molecular weight.[6][12] A significant peak is also observed at m/z 97, which corresponds to the loss of a methyl group, a common fragmentation pattern for methylated aromatic compounds.[6]

- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions for **2,3-Dimethylthiophene** include C-H stretching from the methyl groups and the aromatic ring, as well as characteristic C=C and C-S stretching vibrations of the thiophene ring.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is definitive for its structure. It will show two singlets for the two non-equivalent methyl groups and two doublets in the aromatic region for the two protons on the thiophene ring.
 - ^{13}C NMR: The carbon NMR spectrum will display six distinct signals, corresponding to the four unique carbons of the thiophene ring and the two methyl carbons.

Chemical Reactivity and Synthesis

The reactivity of the thiophene ring is analogous to that of other electron-rich aromatic systems like benzene, though it is generally more reactive. The two methyl groups in **2,3-Dimethylthiophene** are electron-donating, further activating the ring towards electrophilic aromatic substitution.

Causality of Reactivity: The methyl groups at the C2 and C3 positions enhance the electron density of the thiophene ring. This activation is most pronounced at the C5 position (the free α -position), which is electronically favored for electrophilic attack due to resonance stabilization of the intermediate sigma complex. The C4 position is less activated. This regioselectivity is a critical consideration in synthetic planning. For instance, formylation of **2,3-dimethylthiophene** is known to yield an aldehyde with the functional group at the C5 position.[5][13]

Diagram: Regioselectivity in Electrophilic Substitution

Caption: Preferred site of electrophilic attack on **2,3-Dimethylthiophene**.

Synthesis: **2,3-Dimethylthiophene** is commonly used as a starting material but can also be synthesized. A general approach to substituted thiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.^[14] More specialized syntheses might involve cyclization reactions of appropriate sulfur-containing precursors.

Applications in Research and Drug Development

The utility of **2,3-Dimethylthiophene** stems from its role as a versatile intermediate.^[3]

- **Pharmaceuticals and Agrochemicals:** The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.^[2] **2,3-Dimethylthiophene** serves as a precursor for more complex molecules where the substituted thiophene core is essential for biological activity.^{[3][15]} For example, derivatives of tetrahydro-benzothiophene, which can be synthesized from precursors like dimethylthiophene, have been explored as potent modulators for therapeutic targets like the ROR γ t nuclear receptor.^[16]
- **Materials Science:** Thiophene-based units are fundamental to the development of conjugated polymers. These materials are used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).^[9] The methyl groups on the **2,3-Dimethylthiophene** unit can influence the solubility, processing, and electronic properties of the resulting polymers.^{[9][15]}

Safety and Handling

As a flammable and potentially harmful chemical, proper safety protocols are mandatory when handling **2,3-Dimethylthiophene**.

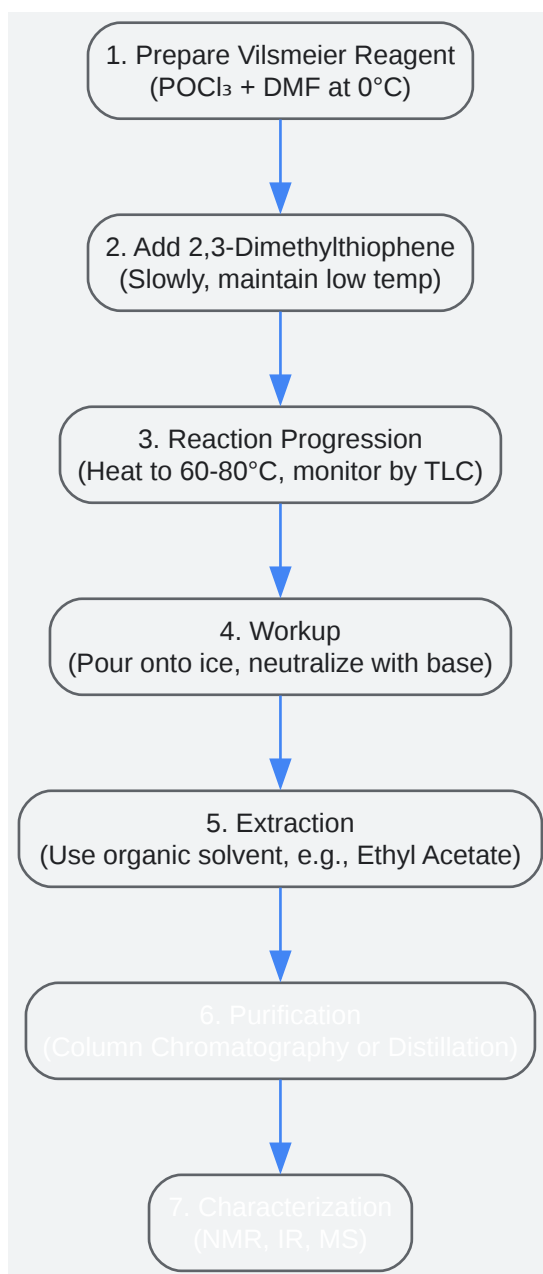
- **Hazards:** It is classified as a flammable liquid and vapor.^{[7][17]} It may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.^{[7][17]}
- **Storage:** Store in a cool, dry, and well-ventilated area designated for flammables.^{[3][5][10]} Keep containers tightly closed and away from heat, sparks, open flames, and strong oxidizing agents.^{[5][17]}

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.^[17]^[18] All work should be conducted in a well-ventilated fume hood.^[17]
- Spills: In case of a spill, absorb with an inert material like vermiculite or sand and place in a suitable container for disposal.^[7] Eliminate all ignition sources.^[7]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a representative electrophilic substitution reaction, demonstrating the regioselective formylation of **2,3-Dimethylthiophene** at the C5 position. This self-validating system relies on the inherent reactivity of the substrate to produce the expected product, which can be confirmed by spectroscopic analysis.

Diagram: Experimental Workflow for Formylation



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Caption: General workflow for the Vilsmeier-Haack formylation of **2,3-Dimethylthiophene**.

Methodology:

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq) in an ice bath.

- Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the cooled POCl_3 with stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
- Substrate Addition: Dissolve **2,3-Dimethylthiophene** (1.0 eq) in a minimal amount of an appropriate solvent (e.g., dichloroethane) and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C .
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to $60\text{--}80^\circ\text{C}$. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching and Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is $\sim 7\text{--}8$.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the resulting crude aldehyde by column chromatography on silica gel or by vacuum distillation to yield **2,3-dimethylthiophene-5-carbaldehyde**.

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- To cite this document: BenchChem. [Physical and chemical properties of 2,3-Dimethylthiophene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3031705#physical-and-chemical-properties-of-2-3-dimethylthiophene]

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